molecular formula C16H18N2 B1386177 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline CAS No. 1155005-00-7

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline

Cat. No.: B1386177
CAS No.: 1155005-00-7
M. Wt: 238.33 g/mol
InChI Key: PEMQDGGILYBPCT-UHFFFAOYSA-N
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Description

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline is a heterocyclic compound that features a dihydroisoquinoline core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both an isoquinoline and an aniline moiety in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with aldehydes or ketones in the presence of acid catalysts to form the isoquinoline ring system. For example, the reaction of 2-methylaniline with 3,4-dihydroisoquinoline under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to a fully saturated tetrahydroisoquinoline.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure

Mechanism of Action

The mechanism of action of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline involves its interaction with various molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors in the central nervous system, potentially modulating neurotransmitter activity. The compound’s structure allows it to fit into the active sites of these proteins, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline is unique due to its specific combination of an isoquinoline and an aniline moiety, which provides a versatile platform for further chemical modifications. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound for scientific research .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-12-10-15(6-7-16(12)17)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMQDGGILYBPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC3=CC=CC=C3C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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